molecular formula C7H17NS B1443411 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine CAS No. 1248784-53-3

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine

Cat. No.: B1443411
CAS No.: 1248784-53-3
M. Wt: 147.28 g/mol
InChI Key: XYKZQADASBMFQT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine (CAS 1248784-53-3) is a chemical compound with the molecular formula C 7 H 17 NS and a molecular weight of 147.28 g/mol . This organosulfur amine features a butane backbone substituted with a primary amine, a methylsulfanyl (thioether) group, and a gem-dimethyl moiety, making it a valuable building block in organic and medicinal chemistry . This compound is primarily used as a synthetic intermediate and a precursor for the development of more complex molecules. Its structure suggests potential applications as a building block in pharmaceutical research, particularly for constructing active compounds, and in materials science . Researchers value this amine for its unique stereoelectronic properties, which can be leveraged in catalysis and method development. For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Handling should be conducted using appropriate personal protective equipment, including gloves, protective clothing, and eye protection, in a well-ventilated environment. All laboratory work should follow standard safety protocols, and waste material must be disposed of by a licensed professional hazardous waste service . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,3-dimethyl-2-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZQADASBMFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Ketone and Oxime Intermediates

One common approach involves starting from 3,3-dimethyl-1-(methylsulfanyl)butan-2-one or its oxime derivative. The oxime can be converted into the corresponding amine via reduction or rearrangement.

Step Reaction Type Description Notes
1 Oxime formation Conversion of 3,3-dimethyl-1-(methylsulfanyl)butan-2-one to oxime Oxime intermediate is stable and can be isolated (PubChem CID 5361040)
2 Reduction Reduction of oxime to primary amine Catalytic hydrogenation or chemical reductants (e.g., LiAlH4) can be used
3 Purification Isolation of 3,3-dimethyl-2-(methylsulfanyl)butan-1-amine Purity and yield depend on reductive conditions

This method benefits from well-established oxime chemistry but requires careful control of reduction conditions to avoid over-reduction or side reactions.

Use of Grignard Reagents and Mannich-Type Reactions

Patents related to structurally similar compounds (e.g., CN102838493A) describe the use of Grignard reagents to construct the carbon framework with methylsulfanyl substituents, followed by amination steps.

Step Reaction Type Description Notes
1 Mannich reaction Formation of ketone intermediates with dimethylamino substituents Starting from substituted benzaldehydes or ketones
2 Chiral resolution Separation of stereoisomers to obtain desired enantiomer Important for biological activity
3 Grignard addition Addition of Grignard reagent to ketone to form alcohol intermediates Requires strictly anhydrous conditions, sensitive to moisture
4 Catalytic hydrogenation Reduction of intermediates to amines Often requires high pressure and Pd/C catalyst
5 Demethylation or functional group modification Final steps to obtain target amine May involve hazardous reagents

Challenges: The Grignard step demands absolute dryness and inert atmosphere, making it less favorable for large-scale industrial synthesis. High-pressure hydrogenation also poses safety concerns.

Intramolecular Nucleophilic Displacement and Thioetherification

Research on sulfur-containing cyclic amines (thietanes) provides insight into constructing sulfur-amine frameworks via intramolecular nucleophilic displacement.

Step Reaction Type Description Notes
1 Mesylation Conversion of diols to disulfonates Activates hydroxyl groups for nucleophilic substitution
2 Nucleophilic displacement Reaction with sodium sulfide or thiolates Forms thioether linkages
3 Cyclization Intramolecular displacement to form sulfur-containing ring May be adapted for linear analogues
4 Amination Introduction of amino group via substitution or reduction Requires selective conditions

This approach, while more common for cyclic structures, offers potential routes for linear methylsulfanyl amines by adapting nucleophilic substitutions.

Comparative Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Industrial Suitability
Oxime reduction 3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime, reductants Straightforward, well-known chemistry Requires careful reduction control Moderate
Grignard addition + hydrogenation Grignard reagents, Pd/C, trifluoroacetic anhydride Enables stereocontrol, versatile Sensitive, hazardous, expensive reagents Low
Nucleophilic displacement Diols, mesyl chloride, sodium sulfide Mild conditions, potential for high yield Mostly for cyclic compounds, adaptation needed Experimental

Research Findings and Notes

  • The Grignard-based methods provide stereoselective access to amines but involve harsh reaction conditions and expensive catalysts, limiting industrial application.
  • Oxime intermediates are useful for controlled amination, with the oxime reduction step being critical for yield and purity.
  • Intramolecular nucleophilic displacement strategies, while demonstrated mainly for cyclic thioethers, suggest alternative routes for methylsulfanyl amines, potentially under milder conditions.
  • The presence of the methylsulfanyl group requires careful handling to prevent oxidation or side reactions during synthesis.
  • Enantiomeric purity is crucial for biological applications, often necessitating chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The amine group can form ionic or covalent bonds with target molecules, modulating their activity or function .

Comparison with Similar Compounds

3-(Methylsulfanyl)butan-1-amine

  • Structure : Linear four-carbon chain with a methylsulfanyl group at position 3 and an amine at position 1 (CAS 887580-42-9).
  • Key Differences : Lacks the 3,3-dimethyl branching, resulting in reduced steric hindrance and lower molecular weight (119.23 g/mol vs. ~133.25 g/mol for the target compound).
  • Applications : Used in synthesizing sulforaphane, a chemopreventive agent .
  • Physicochemical Properties : Liquid at room temperature; moderate solubility in polar solvents due to the amine group .

4-(Methylsulfanyl)butan-1-amine

  • Structure : Methylsulfanyl group at position 4 on a linear butan-1-amine backbone.
  • Applications : Intermediate in erucin and sulforaphane synthesis .
  • Stability : Less steric protection than the dimethylated target compound, possibly reducing acid stability .

3-Methanesulfinylbutan-1-amine

  • Structure : Features a sulfinyl (-SOCH₃) group instead of sulfanyl (-SCH₃) at position 3.
  • Key Differences : Oxidation state of sulfur (sulfinyl vs. sulfanyl) increases polarity and reactivity. Molecular weight: 135.23 g/mol .

Physicochemical Properties

Property 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine 3-(Methylsulfanyl)butan-1-amine 4-(Methylsulfanyl)butan-1-amine
Molecular Formula C₆H₁₅NS C₅H₁₃NS C₅H₁₃NS
Molecular Weight (g/mol) ~133.25 119.23 119.23
Boiling Point Higher (due to branching) Moderate Moderate
Solubility Lower water solubility (hydrophobic branching) Moderate in polar solvents Moderate in polar solvents
Acid Stability High (steric protection from dimethyl groups) Moderate Moderate

Biological Activity

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is a compound with a unique chemical structure that has garnered interest in various fields, particularly medicinal chemistry. Its molecular formula is C7H17NSC_7H_{17}NS, and it features a butan-1-amine backbone with a methylsulfanyl group at the second carbon position and two methyl groups at the third carbon. This distinct arrangement of functional groups contributes to its potential biological activities.

Biological Activities

Research indicates that 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It is believed to interact with specific cellular pathways involved in tumor growth and proliferation, although the exact mechanisms are still under investigation.
  • Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes, which could lead to alterations in metabolic pathways. These interactions are crucial for understanding its therapeutic potential.
  • Cellular Effects : It has been observed to influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and overall cell function.

The mechanisms through which 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine exerts its effects are not fully elucidated. However, studies suggest that it may bind to specific receptors or enzymes, leading to changes in biochemical pathways. This binding could result in either inhibition or activation of these biomolecules, which is critical for its application as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3,3-Dimethylbutan-1-amineC₅H₁₃NLacks methylsulfanyl group; simpler structure
4-MethylthioisobutylamineC₇H₁₅NSMethylthio group at a different position
2-Amino-4-methylthiazoleC₅H₆N₂SThiazole ring structure; different functional group

The specific arrangement of functional groups in 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine allows for distinct interactions that may not be present in other compounds, enhancing its potential biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : In vitro experiments demonstrated that 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine inhibited the proliferation of various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) was noted as a significant mechanism behind its anticancer effects.
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic processes. For instance, it was found to affect enzymes related to glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders.

Q & A

Q. What synthetic routes are available for preparing 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine, and what key reaction parameters must be optimized?

Answer: Synthesis can be approached via nucleophilic substitution at the sulfide position or reductive amination of a ketone precursor. Critical parameters include:

  • Temperature control to prevent thiol oxidation (common in sulfur-containing compounds).
  • Protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine during alkylation to avoid side reactions .
  • Purification via fractional distillation or column chromatography , monitored by TLC or GC-MS for purity verification.

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine?

Answer:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms branching and methylsulfanyl group position.
  • Mass spectrometry (ESI or EI) validates molecular weight.
  • HPLC-UV (254 nm) and elemental analysis (C, H, N, S) assess purity.
  • Differential scanning calorimetry (DSC) determines thermal stability .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Answer:

  • Use fume hoods , nitrile gloves, and chemical-resistant aprons.
  • Neutralize waste with dilute HCl before disposal in organic waste containers.
  • Monitor air quality for amine vapors using detector tubes .

Advanced Research Questions

Q. How can computational modeling (e.g., PCP-SAFT) predict phase behavior and hydrogen-bonding interactions in mixtures?

Answer:

  • Adjust PCP-SAFT association parameters to account for asymmetric hydrogen bonding between -NH2 and -SMe groups.
  • Calibrate against experimental vapor-liquid equilibrium (VLE) data for analogous amines (e.g., butan-1-amine).
  • Introduce dual-site association schemes to resolve inaccuracies in azeotrope predictions .

Q. How should bioassays evaluate this compound’s role in insect olfaction, particularly with CO2 or kairomones?

Answer:

  • Use factorial designs testing compound concentration (0.001–0.1% w/v) and CO2 levels (0–4.5%).
  • Employ dual-port olfactometers with randomized trap placement for Anopheles mosquitoes.
  • Analyze via χ² tests ; prior studies show CO2 reverses inhibitory effects of amines to attraction .

Q. How can contradictions in hydrogen-bonding strengths be resolved?

Answer:

  • Combine IR spectroscopy (N-H/S-C stretching) with DFT calculations (B3LYP/6-311++G(d,p)) to correlate bond strengths.
  • Measure Kamlet-Taft solvatochromic parameters (UV-Vis) and cross-validate with NMR titration for association constants .

Q. What strategies optimize enantioselective synthesis (>95% ee)?

Answer:

  • Use BINAP-Ru complexes for asymmetric hydrogenation of ketone intermediates.
  • Employ enzymatic resolution (Candida antarctica Lipase B) in organic solvents.
  • Monitor ee via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine
Reactant of Route 2
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine

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